molecular formula C27H27IN2 B087919 Quinolinium, 1-ethyl-2-(5-(1-ethyl-2(1H)-quinolinylidene)-1,3-pentadien-1-yl)-, iodide (1:1) CAS No. 14187-31-6

Quinolinium, 1-ethyl-2-(5-(1-ethyl-2(1H)-quinolinylidene)-1,3-pentadien-1-yl)-, iodide (1:1)

Cat. No. B087919
CAS RN: 14187-31-6
M. Wt: 506.4 g/mol
InChI Key: ZFYDGPJXMYCXNV-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of quinolinium derivatives involves the Knoevenagel condensation reaction, resulting in crystals suitable for material science applications. For instance, 1-ethyl-2-[2-(3,4,5-trimethoxy-phenyl) vinyl]-quinolinium iodide has been synthesized and its crystals grown by solution growth methods, demonstrating significant third-order nonlinear optical properties (Karthigha, Krishnamoorthi, & Kalainathan, 2017).

Molecular Structure Analysis

The molecular structure of these quinolinium compounds has been confirmed through single crystal X-ray diffraction analysis, showcasing that they belong to specific crystal systems and exhibit distinct molecular compositions. Techniques such as Fourier transform infrared (FT-IR) and nuclear magnetic resonance (FT-NMR) spectroscopy further validate their structure and composition (Karthigha, Krishnamoorthi, & Kalainathan, 2017).

Chemical Reactions and Properties

Quinolinium derivatives undergo various chemical reactions, including interactions with molecular iodine, demonstrating their potential in forming complex structures with unique properties. For example, the behavior of quinoline-2(1H)-thione toward molecular iodine has been explored, indicating the formation of charge-transfer complexes and salts with intriguing structural and interactive characteristics (Chernov'yants, Starikova, Kolesnikova, Karginova, & Lyanguzov, 2015).

Physical Properties Analysis

The physical properties of quinolinium derivatives, such as thermal stability and optical response, have been extensively studied. They demonstrate high thermal stability and a remarkable optical response, with strong emission radiation observed in photoluminescence spectra, making them suitable for various applications in optoelectronics and nonlinear optics (Karthigha, Krishnamoorthi, & Kalainathan, 2017).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity and interaction with different agents, have been a subject of research, revealing their versatility and potential in the synthesis of complex molecules and materials. Their ability to form stable complexes and undergo cycloadditions showcases their significant chemical versatility and application potential (He, Chen, Wang, & Peng, 2019).

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including those related to Quinolinium compounds, have been extensively studied for their anticorrosive properties. These compounds exhibit excellent effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. The effectiveness of quinoline derivatives as corrosion inhibitors is attributed to their high electron density, which facilitates the adsorption and formation of protective layers on metal surfaces (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Quinoline and its derivatives, including Quinolinium-related compounds, play a crucial role in the development of optoelectronic materials. These materials are used in various applications such as sensors, organic thin-film transistors, organic photovoltaics, and organic light-emitting diodes (OLEDs). The review by Segura et al. (2015) highlights the critical review of research on Hexaazatriphenylene (HAT) derivatives, showcasing their applications in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and microporous polymers for energy storage (Segura, Juárez, Ramos, & Seoane, 2015).

Green Chemistry and Synthesis

The synthesis and application of quinoline scaffolds have been explored within the context of green chemistry. Nainwal et al. (2019) provide a comprehensive overview of green chemistry approaches in designing quinoline scaffolds, emphasizing the development of greener, non-toxic, and environment-friendly methods. These approaches aim to eliminate the use of hazardous chemicals, solvents, and catalysts in the synthesis process, promoting the future application of quinoline derivatives in various fields (Nainwal, Tasneem, Akhtar, Verma, Khan, Parvez, Shaquiquzzaman, Akhter, & Alam, 2019).

Biodegradation and Environmental Impact

The degradation of quinoline and its derivatives, including compounds related to Quinolinium, has been a significant area of research due to their environmental impact. Luo et al. (2020) provide an in-depth review of the state of quinoline degradation, exploring various methods for its efficient removal and biodegradation. This research is vital for mitigating the adverse effects of quinoline on human health and the ecological environment, highlighting the importance of developing technologies that can degrade quinoline without causing environmental damage (Luo, Yue, Wei, Zhou, Kong, & Alimzhanova, 2020).

properties

IUPAC Name

(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N2.HI/c1-3-28-24(20-18-22-12-8-10-16-26(22)28)14-6-5-7-15-25-21-19-23-13-9-11-17-27(23)29(25)4-2;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYDGPJXMYCXNV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=C/C=C/C=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Aldrich MSDS]
Record name 1,1'-Diethyl-2,2'-dicarbocyanine iodide
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Product Name

Quinolinium, 1-ethyl-2-[5-(1-ethyl-2(1H)-quinolinylidene)-1,3-pentadienyl]-, iodide

CAS RN

14187-31-6
Record name 1,1′-Diethyl-2,2′-dicarbocyanine iodide
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Record name Quinolinium, 1-ethyl-2-[5-(1-ethyl-2(1H)-quinolinylidene)-1,3-pentadien-1-yl]-, iodide (1:1)
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Record name 1-ethyl-2-[5-(1-ethyl-2(1H)-quinolylidene)penta-1,3-dienyl]quinolinium iodide
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